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Abstract
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various

physiological and pathological processes, including inflammation and cancer.[1][2] This

technical guide provides an in-depth analysis of a specific weak agonist, GPR35 agonist 5
(also known as 3,5-dinitro-bisphenol A), and its impact on cellular proliferation. Notably, this

compound has been identified as a leachable from polycarbonate cell culture flasks and has

been shown to induce cell cycle arrest.[3][4] This document details the current understanding of

its mechanism of action, summarizes the key experimental findings, provides methodologies for

relevant assays, and visualizes the associated signaling pathways.

Introduction to GPR35
GPR35 is a class A, rhodopsin-like G protein-coupled receptor (GPCR) that is predominantly

expressed in immune cells and the gastrointestinal tract.[5] While it remains an orphan

receptor, several endogenous and synthetic ligands have been identified. GPR35 is known to

couple to multiple G protein families, primarily Gαi/o and Gα12/13, and can also signal through

β-arrestin pathways. Its activation has been linked to both pro- and anti-inflammatory

responses, and it is considered a potential therapeutic target for a variety of diseases.
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GPR35 agonist 5 is the compound 3,5-dinitro-bisphenol A. It has been identified as a weak

agonist of GPR35. Interestingly, its discovery was prompted by observations of cell growth

inhibition in cultures using certain polycarbonate flasks, from which it was found to leach.

Effect on Cellular Proliferation
The primary reported effect of GPR35 agonist 5 on cellular proliferation is the induction of cell

cycle arrest at the G1/G0 phase in Chinese Hamster Ovary (CHO-S) cells. This arrest

effectively halts the progression of the cell cycle, thereby inhibiting proliferation.

Quantitative Data
The primary research identifying the effects of 3,5-dinitro-bisphenol A on CHO-S cells indicates

a clear growth-inhibitory effect. While the full quantitative data from the original study is not

publicly available within the scope of this search, the findings are summarized below.

Cell Line Compound
Observed
Effect

Method Reference

CHO-S

GPR35 agonist 5

(3,5-dinitro-

bisphenol A)

Arrests cells at

the G1/G0 phase

of the cell cycle.

Cell Cycle

Analysis

CHO-S

GPR35 agonist 5

(3,5-dinitro-

bisphenol A)

Subline- and

seeding density-

dependent

growth inhibition.

Cell Proliferation

Assays

GPR35 Signaling Pathways
Activation of GPR35 can trigger a cascade of intracellular signaling events that are context-

and agonist-dependent. The key pathways implicated in GPR35 signaling include G protein-

dependent and β-arrestin-dependent pathways.

Gαi/o Pathway: Upon activation, GPR35 can couple to inhibitory G proteins (Gαi/o), which

leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP

(cAMP) levels.
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Gα12/13 Pathway: GPR35 also couples to Gα12/13 proteins, which are known to activate

RhoA/Rho kinase signaling, thereby influencing cell shape and motility.

β-Arrestin Pathway: Agonist binding can promote the recruitment of β-arrestin to the

receptor. β-arrestin can act as a scaffold protein, initiating G protein-independent signaling

cascades, including the activation of the ERK1/2 pathway.

Na/K-ATPase Interaction: GPR35 has been shown to interact with the Na/K-ATPase. This

interaction can lead to the activation of Src, a non-receptor tyrosine kinase, which can in turn

activate downstream pathways such as the ERK1/2 and Akt signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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